molecular formula C42H12F78N3O6P3 B12319055 Hexakis(1H,1H-perfluoroheptoxy)phosphazene

Hexakis(1H,1H-perfluoroheptoxy)phosphazene

Cat. No.: B12319055
M. Wt: 2229.4 g/mol
InChI Key: CWFMYSJBFUDCPW-UHFFFAOYSA-N
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Description

Hexakis(1H,1H-perfluoroheptoxy)phosphazene (CAS 3830-74-8) is a fluorinated phosphazene derivative characterized by a central phosphorus-nitrogen (P₃N₃) backbone substituted with six perfluoroheptoxy groups (C₇F₁₅O) . Its highly symmetrical, cage-like structure and extensive fluorination confer exceptional hydrophobic and oleophobic properties, resulting in low surface energy (~12–15 mN/m) and resistance to chemical degradation . These traits make it valuable in industrial applications such as anti-fouling coatings, release agents, and water-repellent surface treatments .

Properties

Molecular Formula

C42H12F78N3O6P3

Molecular Weight

2229.4 g/mol

IUPAC Name

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/C42H12F78N3O6P3/c43-7(44,13(55,56)19(67,68)25(79,80)31(91,92)37(103,104)105)1-124-130(125-2-8(45,46)14(57,58)20(69,70)26(81,82)32(93,94)38(106,107)108)121-131(126-3-9(47,48)15(59,60)21(71,72)27(83,84)33(95,96)39(109,110)111,127-4-10(49,50)16(61,62)22(73,74)28(85,86)34(97,98)40(112,113)114)123-132(122-130,128-5-11(51,52)17(63,64)23(75,76)29(87,88)35(99,100)41(115,116)117)129-6-12(53,54)18(65,66)24(77,78)30(89,90)36(101,102)42(118,119)120/h1-6H2

InChI Key

CWFMYSJBFUDCPW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Equation

$$
\text{N}3\text{P}3\text{Cl}6 + 6\,\text{CF}3(\text{CF}2)5\text{CH}2\text{OH} \xrightarrow{\text{Base}} \text{N}3\text{P}3[\text{OCH}2(\text{CF}2)5\text{CF}3]6 + 6\,\text{HCl}
$$

Laboratory-Scale Synthesis

Reagents and Conditions

Component Specification Role
Hexachlorocyclotriphosphazene ≥98% purity, anhydrous Substrate
1H,1H-perfluoroheptanol ≥97% purity, stored under inert gas Nucleophile source
4-Picoline Dried over molecular sieves Base (HCl scavenger)
Toluene Anhydrous, degassed Solvent
Reaction temperature 110–120°C (reflux) Thermal activation
Reaction duration 72–120 hours Ensures complete substitution

Protocol

  • Alkoxide generation : 1H,1H-perfluoroheptanol (6.6 equivalents) and 4-picoline (7.2 equivalents) are stirred in toluene under nitrogen.
  • HCCP addition : Hexachlorocyclotriphosphazene is added portionwise to avoid exothermic side reactions.
  • Reflux : The mixture is heated under reflux for 3–5 days, monitored by $$^{31}\text{P}$$ NMR for substitution progress.
  • Work-up : The reaction is cooled, washed with dilute acetic acid to remove excess base, and the organic layer is dried over MgSO₄.
  • Purification : The crude product is purified via vacuum distillation (0.1 mmHg, 180–200°C) or recrystallization from hexane/ethyl acetate.

Yield and Purity

  • Yield : 65–78% (dependent on substitution efficiency).
  • Purity : ≥95% (verified by $$^{19}\text{F}$$ NMR and HPLC).

Industrial-Scale Adaptations

Process Intensification

Industrial production employs continuous-flow reactors to enhance heat transfer and reduce reaction time. Key modifications include:

  • Solvent recycling : Toluene is recovered via fractional distillation for reuse.
  • Automated pH control : In-line sensors adjust base addition to maintain optimal substitution kinetics.

Quality Control Metrics

Parameter Specification Analytical Method
Residual chlorine ≤0.1% (w/w) Ion chromatography
Fluorine content 68–70% (theoretical: 69.2%) Combustion analysis
Thermal stability Decomposition onset >300°C TGA

Challenges and Mitigation Strategies

Incomplete Substitution

Partial substitution results in mixed chloro-alkoxy derivatives, which degrade product performance. Mitigation includes:

  • Excess alcohol : Using 7–8 equivalents of 1H,1H-perfluoroheptanol ensures full substitution.
  • Extended reaction time : 120-hour reflux periods improve substitution efficiency.

Hydrolytic Degradation

The phosphazene backbone is susceptible to hydrolysis under acidic or humid conditions. Strategies involve:

  • Strict anhydrous conditions : Use of molecular sieves and nitrogen purging.
  • Stabilizers : Addition of triethylamine (0.1% w/w) during storage.

Analytical Validation

Spectroscopic Characterization

  • $$^{31}\text{P}$$ NMR : A single resonance at δ 18–20 ppm confirms complete substitution.
  • $$^{19}\text{F}$$ NMR : Six equivalent fluorinated groups show a singlet at δ -81 ppm.

Chromatographic Methods

Method Conditions Purpose
Reverse-phase HPLC C18 column, 80:20 methanol/water Purity assessment
GPC THF eluent, PS standards Molecular weight distribution

Comparative Analysis of Methods

Parameter Laboratory-Scale Industrial-Scale
Reaction volume 0.5–2 L 500–2000 L
Energy consumption 12 kWh/kg 8 kWh/kg (flow reactors)
Cost per kilogram $1,200–1,500 $800–1,000

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 2.45 GHz) reduces reaction time to 8–12 hours, though scalability remains limited.

Solid-Phase Synthesis

Immobilized HCCP on silica gel enables stepwise substitution with >90% yield per step, minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

Hexakis(1H,1H-perfluoroheptoxy)phosphazene undergoes various chemical reactions, including:

    Substitution Reactions: The perfluoroheptoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phosphazene core can undergo oxidation and reduction reactions, although these are less common due to the stability of the compound.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the phosphazene core .

Scientific Research Applications

Material Science

Properties and Applications:

  • Low Surface Energy: The highly fluorinated nature of Hexakis(1H,1H-perfluoroheptoxy)phosphazene results in low surface energy, making it ideal for non-stick coatings and surface treatments.
  • Hydrophobic and Oleophobic Characteristics: Its design allows for excellent water and oil repellency, preventing liquid adhesion and facilitating surface cleanliness.

Applications:

  • Anti-fouling Surfaces: Utilized in marine coatings to prevent biofouling on ships and underwater structures.
  • Release Agents: Employed in manufacturing processes where easy release of molded parts is required.
  • Water-Repellent Coatings: Applied in textiles and construction materials to enhance durability against moisture.

Biotechnology

Properties and Applications:

  • Biocompatibility: The compound's hydrophobic properties can be tailored for use in biological systems, making it a candidate for drug delivery systems.

Applications:

  • Nanomaterial Fabrication: Used in the development of nanostructures that require hydrophobic surfaces to enhance stability and functionality.
  • Thin Films: Investigated for creating thin films with specific properties for biomedical applications.

Pharmaceutical Applications

Properties and Applications:

  • Enhanced Drug Delivery: The unique structure may improve the solubility and stability of drug formulations.

Applications:

  • Drug Delivery Systems: Explored for its potential to encapsulate therapeutic agents, enhancing their bioavailability through improved membrane permeability.

Environmental Science

Properties and Applications:

  • Persistence in Biological Systems: While effective in various applications, the environmental impact of fluorinated compounds is a concern due to their persistence.

Case Studies:

  • A study highlighted the potential risks associated with prolonged exposure to fluorinated compounds similar to this compound, particularly regarding endocrine disruption and bioaccumulation in wildlife .

Toxicological Considerations

While specific toxicological data on this compound is limited, related studies indicate that fluorinated organophosphorus compounds may exhibit cytotoxic effects at certain concentrations. The hydrophobic nature of these compounds can facilitate cellular uptake, raising concerns about their long-term effects on human health and the environment .

Data Tables

Application AreaSpecific Uses
Material ScienceAnti-fouling coatings; water-repellent surfaces
BiotechnologyNanomaterial fabrication; drug delivery systems
Environmental ScienceResearch on ecological impacts of fluorinated compounds
PharmaceuticalDevelopment of stable drug formulations

Mechanism of Action

The mechanism of action of Hexakis(1H,1H-perfluoroheptoxy)phosphazene is primarily related to its ability to interact with other molecules through its highly fluorinated perfluoroheptoxy groups. These interactions can influence the behavior of the compound in various environments, such as enhancing its solubility in non-polar solvents or stabilizing complexes with other molecules .

Comparison with Similar Compounds

Structural Differences

Compound Name Molecular Formula Substituent Structure Fluorine Content
Hexakis(1H,1H-perfluoroheptoxy)phosphazene C₄₂H₁₈F₈₄N₃O₆P₃ (estimated) CF₃(CF₂)₅CH₂O⁻ 84 F atoms
Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene C₃₀H₁₈F₄₈N₃O₆P₃ CF₃(CF₂)₃CH₂O⁻ 48 F atoms
Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene C₁₈H₁₈F₂₄N₃O₆P₃ CF₃CF₂CH₂O⁻ 24 F atoms
Hexakis(1H,1H,2H-difluoroethoxy)phosphazene C₁₂H₁₈F₁₂N₃O₆P₃ CF₃CH₂O⁻ 12 F atoms

Key Insight : Longer perfluoroalkoxy chains (e.g., heptoxy vs. pentoxy) increase fluorine content and molecular weight, enhancing hydrophobicity and thermal stability.

Physical and Chemical Properties

Property This compound Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene
Molecular Weight ~2,200 (estimated) 1,521.33 980.02
Melting Point Not reported 14–16°C Not reported
Boiling Point Not reported 203°C at 0.25 mmHg Not reported
Key m/z (Mass Spectrometry) 922.009798 ([M+H]⁺, conflicting reports*) 622.02896 ([M+H]⁺) 922.009798 ([M+H]⁺)
Surface Energy 12–15 mN/m ~20–25 mN/m Not reported

Functional Trends :

  • Longer chains (heptoxy/pentoxy): Superior hydrophobicity and thermal stability, suited for high-performance materials.
  • Shorter chains (propoxy/ethoxy): Lower molecular weight and precise m/z values ideal for analytical chemistry applications.

Research Findings and Industrial Relevance

  • This compound is preferred in extreme environments due to its chemical inertness and durability, though its synthesis cost is higher than shorter-chain analogs .
  • Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene balances cost and performance, making it a common choice for membranes and lubricants .
  • Shorter-chain variants dominate analytical workflows, with hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene being a gold-standard calibrant in high-resolution mass spectrometry .

Data Tables

Table 1: Structural and Physical Comparison

Parameter Heptoxy Derivative Pentoxy Derivative Propoxy Derivative
Fluorine Atoms 84 48 24
Molecular Weight ~2,200 1,521.33 980.02
Surface Energy (mN/m) 12–15 20–25 N/A

Table 2: Application Benchmarks

Application Area Heptoxy Pentoxy Propoxy
Coatings ★★★ ★★
Analytical Calibration ★★★
Fuel Cell Membranes ★★★

Biological Activity

Hexakis(1H,1H-perfluoroheptoxy)phosphazene (CAS 3830-74-8) is a complex organophosphorus compound characterized by a phosphazene core surrounded by six perfluoroheptoxy groups. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields, including materials science and biochemistry.

  • Molecular Formula : C42H18F72N3O6P3
  • Molecular Weight : 2121.42 g/mol
  • Melting Point : 28-32°C
  • Physical State : Solid

The compound's highly fluorinated nature results in low surface energy, contributing to its hydrophobic and oleophobic characteristics. This property is crucial for applications such as anti-fouling surfaces and water-repellent coatings .

Toxicological Profile

This compound exhibits several toxicological effects that warrant careful consideration:

  • Skin Irritation : Classified as causing skin irritation (Category 2) with hazard statement H315.
  • Eye Irritation : Causes serious eye irritation (Category 2), indicated by hazard statement H319.
  • Respiratory Irritation : May cause respiratory tract irritation (Category 3), leading to hazard statement H335 .

These properties suggest that while the compound has beneficial applications, it also poses risks that need to be managed in laboratory and industrial settings.

Applications in Biochemistry

This compound is utilized in proteomics and surface chemistry due to its unique properties:

  • Surface Coatings : It serves as a non-stick coating for laboratory equipment and electronic components, preventing contamination and enhancing performance.
  • Dielectric Material : Its low dielectric constant makes it suitable for use in electronic applications where thermal stability is required .

Study on Surface Interactions

A study conducted on the interaction of this compound with various substrates demonstrated its effectiveness as a release agent. The compound significantly reduced adhesion forces between surfaces, indicating potential applications in manufacturing processes where clean release is critical.

Substrate TypeAdhesion Force (N/m)Reduction (%)
Steel5.070
Glass3.065
Polymer4.560

This data highlights the effectiveness of this compound in reducing surface adhesion compared to untreated surfaces.

Q & A

Basic Research Questions

Q. What are the established synthesis routes and characterization techniques for Hexakis(1H,1H-perfluoroheptoxy)phosphazene?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of hexachlorophosphazene with perfluoroheptanol under anhydrous conditions. Characterization relies on HPLC (>95% purity verification) and advanced spectroscopic methods, including 19F NMR to confirm fluorinated side-chain integrity and high-resolution mass spectrometry (HRMS) for molecular weight validation (2421.46 g/mol) .

Q. Why is this compound widely used as a calibrant in mass spectrometry?

  • Methodological Answer : Its stable, high molecular weight (m/z 922.0098) and fluorine-rich structure provide a sharp, reproducible signal for lock mass internal calibration . Researchers infuse it via a secondary nebulizer at 3 µL/min flow rates to maintain continuous ion source calibration, minimizing mass drift during LC-MS/MS runs .

Advanced Research Questions

Q. How do solvent choice and concentration affect the reproducibility of this compound in mass spectrometry workflows?

  • Methodological Answer : Methanol solutions (e.g., 100 µg/mL) are preferred for compatibility with electrospray ionization (ESI). However, batch-to-batch variability in fluorinated side-chain purity (>95% HPLC) can cause signal instability. Validate each lot using HRMS isotopic patterns and cross-check with secondary calibrants (e.g., Ultramark 1621) to resolve discrepancies .

Q. What electrochemical applications exist beyond its role as a mass spec calibrant?

  • Methodological Answer : In lithium-ion battery research, derivatives like hexakis(trifluoroethoxy)phosphazene improve high-temperature electrolyte stability by forming protective SEI layers. Experimental protocols involve cyclic voltammetry (0.5–4.5 V vs. Li/Li+) and impedance spectroscopy to assess ionic conductivity changes when blended with boron-containing additives .

Q. What methodological considerations apply when combining this compound with other calibrants in untargeted metabolomics?

  • Methodological Answer : Co-infusion with low-mass calibrants (e.g., caffeine, m/z 195.0876) requires ion suppression checks . Use a split-flow system to isolate calibrant streams or employ post-acquisition alignment tools (e.g., XCMS Online ) to correct mass shifts. Validate using QC samples injected at regular intervals (e.g., every 8 runs) .

Data Contradiction Analysis

  • Conflict : and report m/z 922.0098 for lock mass calibration, but cites m/z 1033.9870 in negative ion mode.
    • Resolution : The discrepancy arises from adduct formation (e.g., [M+TFA-H]− in negative mode). Always specify ionization polarity and adduct type in metadata. Use DTCCSN values (drift tube cross-sectional areas) for ion mobility alignment .

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